Cas no 36597-51-0 (Card-20(22)-enolide,14-hydroxy-2,3-[[(2S,3S,4R,6R)-tetrahydro-3,4-dihydroxy-6-methyl-2H-pyran-3,2-diyl]bis(oxy)]-,(2a,3b,5a)- (9CI))

Card-20(22)-enolide,14-hydroxy-2,3-[[(2S,3S,4R,6R)-tetrahydro-3,4-dihydroxy-6-methyl-2H-pyran-3,2-diyl]bis(oxy)]-,(2a,3b,5a)- (9CI) structure
36597-51-0 structure
Nome del prodotto:Card-20(22)-enolide,14-hydroxy-2,3-[[(2S,3S,4R,6R)-tetrahydro-3,4-dihydroxy-6-methyl-2H-pyran-3,2-diyl]bis(oxy)]-,(2a,3b,5a)- (9CI)
Numero CAS:36597-51-0
MF:C29H42O8
MW:518.638989925385
CID:316179
PubChem ID:3082448

Card-20(22)-enolide,14-hydroxy-2,3-[[(2S,3S,4R,6R)-tetrahydro-3,4-dihydroxy-6-methyl-2H-pyran-3,2-diyl]bis(oxy)]-,(2a,3b,5a)- (9CI) Proprietà chimiche e fisiche

Nomi e identificatori

    • Card-20(22)-enolide,14-hydroxy-2,3-[[(2S,3S,4R,6R)-tetrahydro-3,4-dihydroxy-6-methyl-2H-pyran-3,2-diyl]bis(oxy)]-,(2a,3b,5a)- (9CI)
    • Card-20(22)-enolide,14-hydroxy-2,3-[[(2S,3S,4R,6R)-tetrahydro-3,4-dihydroxy-6-methyl-2H-pyran-3,2-diyl]bis(oxy)]-,(2a,3b,5a)-
    • DTXSID40957867
    • 36597-51-0
    • 4-(3a,7a,8-Trihydroxy-10,13a,15a-trimethylicosahydro-1H,8H-cyclopenta[7,8]phenanthro[2,3-b]pyrano[2,3-e][1,4]dioxin-1-yl)furan-2(5H)-one
    • 3-[(1S,3S,5S,6R,8R,10S,12S,14S,15S,18R,19R,23R)-5,6,22-Trihydroxy-8,14,18-trimethyl-4,9,11-trioxahexacyclo[12.11.0.03,12.05,10.015,23.018,22]pentacosan-19-yl]-2H-furan-5-one
    • Card-20(22)-enolide, 14-hydroxy-2,3-((tetrahydro-3,4-dihydroxy-6-methyl-2H-pyran-3,2-diyl)bis(oxy))-, (2alpha(2S,3S,4R,6R),3beta,5alpha)-
    • 3-[(1S,3R,5S,7R,9R,10S,12R,14S,15S,18R,19R,22S,23R)-9,10,22-Trihydroxy-7,14,18-trimethyl-4,6,11-trioxahexacyclo[12.11.0.03,12.05,10.015,23.018,22]pentacosan-19-yl]-2H-furan-5-one
    • Gomphoside
    • Inchi: InChI=1S/C29H42O8/c1-15-10-23(30)29(33)25(35-15)36-22-13-26(2)17(12-21(22)37-29)4-5-20-19(26)6-8-27(3)18(7-9-28(20,27)32)16-11-24(31)34-14-16/h11,15,17-23,25,30,32-33H,4-10,12-14H2,1-3H3
    • Chiave InChI: NARSCJXMGRWWIL-UHFFFAOYSA-N
    • Sorrisi: O=C1OCC(C2CCC3(C4CCC5CC6OC7(O)C(CC(OC7OC6CC5(C)C4CCC23C)C)O)O)=C1

Proprietà calcolate

  • Massa esatta: 518.287968
  • Massa monoisotopica: 518.287968
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 3
  • Conta accettatore di obbligazioni idrogeno: 8
  • Conta atomi pesanti: 37
  • Conta legami ruotabili: 1
  • Complessità: 1010
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 12
  • Conta stereocentri atomici non definiti: 1
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 1.8
  • Superficie polare topologica: 115

Proprietà sperimentali

  • Densità: 1.32
  • Punto di ebollizione: 699.8°Cat760mmHg
  • Punto di infiammabilità: 229.3°C
Fornitori consigliati
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Taian Jiayue Biochemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Taian Jiayue Biochemical Co., Ltd
Hubei Changfu Chemical Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Hubei Changfu Chemical Co., Ltd.
Shanghai Aoguang Biotechnology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Aoguang Biotechnology Co., Ltd
Xiamen PinR Bio-tech Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Xiamen PinR Bio-tech Co., Ltd.